molecular formula C17H16N2OS B12410223 FabH-IN-1

FabH-IN-1

Cat. No.: B12410223
M. Wt: 296.4 g/mol
InChI Key: IMYGXYNLMIFDEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FabH-IN-1 is a chemical compound known for its inhibitory effects on the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH). This enzyme plays a crucial role in the fatty acid biosynthesis pathway in bacteria, making this compound a potential broad-spectrum antimicrobial agent. This compound is effective against both gram-positive and gram-negative bacteria and also exhibits antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FabH-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process would include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

FabH-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity .

Scientific Research Applications

FabH-IN-1 has several scientific research applications:

    Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its effects on bacterial growth and metabolism.

    Medicine: Explored as a potential antimicrobial agent to combat antibiotic-resistant bacteria.

Mechanism of Action

FabH-IN-1 exerts its effects by inhibiting the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH). This enzyme is essential for the initiation of fatty acid biosynthesis in bacteria. This compound binds to the active site of FabH, preventing the condensation of acetyl-coenzyme A with malonyl-acyl carrier protein, thereby disrupting the fatty acid biosynthesis pathway. This inhibition leads to the suppression of bacterial growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of FabH-IN-1

This compound is unique due to its broad-spectrum antimicrobial activity and its effectiveness against both gram-positive and gram-negative bacteria. Additionally, its antioxidant properties add to its potential therapeutic applications .

Properties

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)aniline

InChI

InChI=1S/C17H16N2OS/c1-12-18-17(11-21-12)13-3-5-14(6-4-13)19-15-7-9-16(20-2)10-8-15/h3-11,19H,1-2H3

InChI Key

IMYGXYNLMIFDEG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)NC3=CC=C(C=C3)OC

Origin of Product

United States

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